molecular formula C17H23ClN2O3 B7078964 N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

Cat. No.: B7078964
M. Wt: 338.8 g/mol
InChI Key: ZTXZWIYLVMUWLL-ZDUSSCGKSA-N
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Description

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage, which is known to impart unique chemical and physical properties.

Properties

IUPAC Name

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-13(23-15-5-3-14(18)4-6-15)11-19-16(21)20-9-10-22-17(12-20)7-2-8-17/h3-6,13H,2,7-12H2,1H3,(H,19,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXZWIYLVMUWLL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCOC2(C1)CCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)N1CCOC2(C1)CCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorophenol with (S)-2-chloropropionic acid to form the corresponding ester. This ester is then reacted with 5-oxa-8-azaspiro[3.5]nonane-8-carboxylic acid under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(4-chlorophenoxy)propyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

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